(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol

Descripción

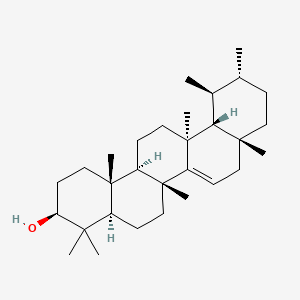

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is a pentacyclic triterpene, a class of chemical compounds widely distributed in plants. These compounds are known for their medicinal, agricultural, and ecological importance. This compound, along with γ-amyrin, is considered rare in nature and is often overlooked due to inadequate spectral characterization .

Propiedades

Número CAS |

14459-13-3 |

|---|---|

Fórmula molecular |

C30H50O |

Peso molecular |

426.729 |

Nombre IUPAC |

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-9-14-27(5)15-10-23-29(7)16-11-21-26(3,4)24(31)13-18-28(21,6)22(29)12-17-30(23,8)25(27)20(19)2/h10,19-22,24-25,31H,9,11-18H2,1-8H3/t19-,20+,21+,22-,24+,25-,27-,28+,29-,30-/m1/s1 |

Clave InChI |

QPDMFPBPWGQTIR-WYUCFJQWSA-N |

SMILES |

CC1CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol can be synthesized through various methods. One notable method involves the isomerization of α-amyrin using formic acid (HCOOH). Additionally, isoursenol can be isolated from products of a heterologously expressed oxidosqualene cyclase . The synthetic routes and reaction conditions for isoursenol involve precise NMR and GC-MS data to identify and characterize the compound .

Análisis De Reacciones Químicas

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol has various scientific research applications. In chemistry, it is used as a reference compound for spectral characterization studies. In biology, it is studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities. In medicine, isoursenol is being explored for its potential therapeutic effects. In industry, it is used in the production of specialized metabolites .

Mecanismo De Acción

The mechanism of action of isoursenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is often compared with other similar pentacyclic triterpenes, such as γ-amyrin and taraxerol. While these compounds share structural similarities, isoursenol is unique in its specific spectral characteristics and biological activities. Other similar compounds include stewartiacids, which are derivatives of isoursenol and γ-amyrin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.